(3S)-2-methylpentan-3-amine Hydrochloride
CAS No.: 196930-00-4
Cat. No.: VC4419775
Molecular Formula: C6H16ClN
Molecular Weight: 137.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 196930-00-4 |
---|---|
Molecular Formula | C6H16ClN |
Molecular Weight | 137.65 |
IUPAC Name | (3S)-2-methylpentan-3-amine;hydrochloride |
Standard InChI | InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 |
Standard InChI Key | XELJVUCNNBUHJE-RGMNGODLSA-N |
SMILES | CCC(C(C)C)N.Cl |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (3S)-2-methylpentan-3-amine hydrochloride is C₆H₁₅N·HCl, with a molecular weight of 138.66 g/mol. The compound’s stereochemistry is defined by the (3S) configuration, distinguishing it from its (3R) enantiomer (CID 11389419) . Key structural features include:
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SMILES Notation:
C[C@H](C(C)C)CCN
(enantiomer of the (3R) configuration in PubChemLite ). -
InChIKey:
JYNQKCFJPQEXSL-ZCFIWIBFSA-N
(mirror image of the (3R) form) .
The branched structure enhances steric hindrance, influencing reactivity and interaction with biological targets. Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 102.12773 | 123.0 |
[M+Na]⁺ | 124.10967 | 132.3 |
[M-H]⁻ | 100.11317 | 123.4 |
Data sourced from PubChemLite , adjusted for (3S) configuration.
Synthesis and Industrial Production
Reductive Amination
A common route involves reductive amination of 2-methylpentan-3-one with ammonia or amines. Using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions yields the amine, which is subsequently protonated with HCl to form the hydrochloride salt.
Catalytic Hydrogenation
Industrial-scale synthesis may employ catalytic hydrogenation of 2-methylpentanenitrile. Palladium on carbon (Pd/C) under hydrogen pressure (3–5 atm) at 80–100°C facilitates nitrile reduction to the primary amine, followed by HCl treatment.
Stereospecific Modifications
Patent WO2012023147A1 outlines a method for synthesizing structurally related amines via dehydration-hydrogenation sequences. For (3S)-2-methylpentan-3-amine hydrochloride, analogous steps could involve:
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Dehydration: Treatment of a tertiary alcohol intermediate with aqueous HCl to form an alkene.
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Hydrogenation: Homogeneous catalysis (e.g., Pd/C) to saturate the alkene, preserving the (3S) configuration.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar media. Stability studies suggest decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .
Spectroscopic Characterization
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NMR: Proton NMR (CDCl₃) signals include δ 1.0–1.5 ppm (methyl groups) and δ 2.5–3.0 ppm (amine protons).
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IR: N-H stretches at ~3300 cm⁻¹ and C-N vibrations at ~1250 cm⁻¹.
Applications in Pharmaceutical Synthesis
Intermediate for Tapentadol
While not directly cited, structural analogs like (2R,3R)-1-(dimethylamino)-2-methylpentan-3-amine are critical intermediates in tapentadol synthesis . The (3S) enantiomer may serve similar roles in stereospecific drug development.
Chiral Building Block
The compound’s enantiomeric purity makes it suitable for asymmetric synthesis in agrochemicals and pharmaceuticals. Its branching pattern enhances selectivity in nucleophilic reactions .
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